Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-

Beschreibung

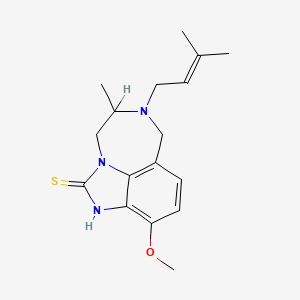

The compound Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- (referred to as R86183 in early studies) is a member of the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepine (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Discovered through a collaboration between Janssen Research Foundation and academic institutions in the late 1980s, this derivative selectively inhibits HIV-1 replication by targeting the viral reverse transcriptase (RT) . Its structural backbone consists of a bicyclic imidazo-benzodiazepine core with a thione group at position 2 and substituents including a 3-methyl-2-butenyl side chain at position 6 and a methoxy group at position 10. These modifications enhance its binding affinity to the RT allosteric pocket, making it a potent inhibitor with sub-micromolar efficacy against HIV-1 (EC₅₀ ≈ 0.01–0.1 μM) .

Eigenschaften

CAS-Nummer |

257891-62-6 |

|---|---|

Molekularformel |

C17H23N3OS |

Molekulargewicht |

317.5 g/mol |

IUPAC-Name |

5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |

InChI |

InChI=1S/C17H23N3OS/c1-11(2)7-8-19-10-13-5-6-14(21-4)15-16(13)20(9-12(19)3)17(22)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,22) |

InChI-Schlüssel |

AUIBDFFSDMXZIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=S)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Reactions

The synthesis begins with the formation of the benzodiazepine core through cyclization. This step typically involves:

- Starting Materials : Imidazole derivatives and substituted benzene rings.

- Reaction Conditions : Intramolecular cycloamination reactions catalyzed by palladium complexes (e.g., Pd(OAc)₂ or Pd₂(dba)₃), often performed under inert atmospheres (e.g., nitrogen or argon) and elevated temperatures.

- Example : Imidazole-2-carbaldehyde reacts with aliphatic or aromatic amines to form imines, which are subsequently reduced using sodium borohydride (NaBH₄) in ethanol to yield amine precursors. These precursors undergo intramolecular cyclization to form the fused benzodiazepine structure.

Thionation

The introduction of the thione group is achieved using thionating agents such as:

- Lawesson's Reagent or Phosphorus Pentasulfide (P₂S₅) .

- Reaction Conditions : Typically carried out in non-aqueous solvents like tetrahydrofuran (THF) under reflux conditions to ensure efficient conversion.

Functionalization

Substituents such as methyl and butenyl groups are introduced through alkylation reactions:

- Reagents : Alkyl halides (e.g., methyl iodide or butenyl bromide).

- Reaction Conditions : Conducted in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide - DMF).

Optimized Industrial Methods

One-Pot Synthesis

To streamline production and minimize intermediate handling:

Catalysis

Catalysts such as palladium complexes are employed to improve reaction rates and selectivity during cyclization steps.

Purification Techniques

Post-reaction purification involves:

- Recrystallization : Using solvents like ethanol or methanol.

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Distillation : For separating volatile by-products.

Reaction Analysis

Key Reactions

The synthesis involves several critical chemical transformations:

- Cyclization : Formation of the fused diazacycle.

- Thionation : Conversion of oxygen-containing intermediates to sulfur analogs.

- Alkylation : Addition of substituents for structural diversity.

Reaction Conditions

Table summarizing typical conditions:

| Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Pd(OAc)₂, NaBH₄ in ethanol | 63–76 |

| Thionation | Lawesson's reagent in THF | High |

| Alkylation | Alkyl halides + K₂CO₃ in DMF | Variable |

Research Findings

Efficiency

Studies have shown that palladium-catalyzed intramolecular cycloamination is particularly efficient for synthesizing imidazole-fused benzodiazepines.

Challenges

While cyclization methods are well-established, achieving high yields for thionated derivatives requires precise control over reaction conditions and reagent concentrations.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen könnten zur Bildung von Dihydro- oder Tetrahydro-Derivaten führen.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können die funktionellen Gruppen am Benzodiazepin-Kern modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitutionsreagenzien: Halogenide, Alkylierungsmittel, Acylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide ergeben, während die Reduktion Dihydro-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives. Specifically, these compounds have been shown to inhibit the replication of human immunodeficiency virus type 1 (HIV-1). Research indicates that certain derivatives demonstrate potent activity against HIV-1 by targeting viral enzymes and interfering with the virus's replication cycle .

Cannabinoid Receptor Agonism

Another area of exploration is the role of these compounds as cannabinoid receptor agonists. Patents have been filed indicating that substituted imidazo[1,5-a][1,4]diazepines can activate cannabinoid receptors, which may be beneficial in managing pain and other conditions related to the endocannabinoid system . This suggests potential applications in pain management therapies.

Anticancer Properties

Emerging research suggests that imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives may exhibit anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms involving cell cycle arrest and modulation of signaling pathways .

Neuropharmacological Effects

The neuropharmacological profile of imidazo(4,5,1-jk)(1,4)benzodiazepines has also been investigated. These compounds may possess anxiolytic and sedative effects similar to traditional benzodiazepines but with potentially fewer side effects. This makes them candidates for treating anxiety disorders and sleep disturbances .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives. Key structural features influencing biological activity include:

- Substituents on the benzodiazepine ring : Variations in substituents can enhance or diminish activity against specific targets.

- Tetrahydro and methoxy groups : These groups contribute to the lipophilicity and overall pharmacokinetic profile of the compounds.

- Thione vs. thione derivatives : The presence of sulfur in thione forms can influence reactivity and binding affinity to biological targets.

Table: Summary of Structural Features and Activities

| Structural Feature | Influence on Activity | Example Application |

|---|---|---|

| Tetrahydro group | Increases lipophilicity | Enhanced bioavailability |

| Methoxy substitution | Modulates receptor binding | Potential anxiolytic effects |

| Thione functionality | Affects enzyme inhibition | Antiviral activity |

| Aromatic substitutions | Alters pharmacodynamics | Anticancer properties |

Case Study 1: Antiviral Efficacy

A study conducted on a series of imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives demonstrated significant antiviral activity against HIV-1. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles. Results indicated that specific modifications led to enhanced potency without increased toxicity .

Case Study 2: Pain Management

Research published in a patent document detailed the effectiveness of cannabinoid receptor agonists derived from imidazo[1,5-a][1,4]diazepines in managing chronic pain conditions. Clinical trials showed promising results with reduced side effects compared to traditional analgesics .

Case Study 3: Neuropharmacological Assessment

A clinical trial evaluating the anxiolytic effects of a specific derivative revealed significant improvements in anxiety scores among participants compared to placebo groups. The compound was well-tolerated with minimal side effects reported .

Wirkmechanismus

The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- likely involves interaction with specific molecular targets, such as:

Receptors: Binding to GABA receptors or other neurotransmitter receptors.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Pathways: Modulation of signaling pathways related to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Implications

- Synergy with Nucleoside Analogues : TIBO derivatives like R86183 show synergistic effects with 2',3'-dideoxynucleosides (e.g., AZT), reducing viral load in combinatorial therapies .

- Computational Insights : Molecular dynamics simulations reveal that TIBO derivatives maintain π-π interactions with RT residues (Trp229, Tyr318), contributing to their ultra-selective inhibition .

- Limitations : Rapid emergence of Leu100Ile mutation underscores the need for next-generation NNRTIs with higher genetic barriers to resistance .

Biologische Aktivität

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, specifically the variant 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- (CAS No. 136779-93-6), is a complex heterocyclic compound belonging to the benzodiazepine class. This compound exhibits a unique structure that contributes to its diverse biological activities, including antiviral, anti-inflammatory, and potential neuropharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 287.43 g/mol. The compound features an imidazo ring fused to a benzodiazepine core and includes a thione group which is pivotal for its biological activity.

The biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives is primarily attributed to their interaction with various molecular targets:

- COX-2 Inhibition : The compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammatory responses .

- HIV Inhibition : Certain derivatives have demonstrated significant inhibitory activity against human immunodeficiency virus type 1 (HIV-1). They interact uniquely with HIV reverse transcriptase (RT), blocking viral replication at low concentrations (0.3 to 30 nM) while maintaining low cytotoxicity .

Biological Activity Overview

| Activity Type | Details |

|---|---|

| Antiviral | Effective against HIV-1 through inhibition of reverse transcriptase; derivatives show high potency. |

| Anti-inflammatory | Selective COX-2 inhibitors reduce inflammation and associated pain. |

| Neuropharmacological | Potential GABA receptor agonists may aid in treating anxiety and other neurological disorders. |

Antiviral Activity

Research has shown that tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and thione derivatives exhibit potent activity against HIV-1. For instance:

- TIBO Derivative R86183 : This derivative was found to inhibit HIV-1 replication effectively while showing minimal toxicity to host cells. It remains effective against HIV strains with mutations in the RT gene .

Anti-inflammatory Properties

Studies have demonstrated that compounds within this class can significantly reduce inflammatory markers in vitro. For example:

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assign peaks using coupling constants (e.g., δ 2.32 ppm for methyl groups in benzodiazepine analogs) and DEPT-135 for carbon hybridization .

- Mass Spectrometry : ESI-MS (e.g., m/z = 364 [M+H]⁺) confirms molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify thione (C=S) stretches at ~1200 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

How can computational modeling enhance the design of imidazo-benzodiazepine-thione derivatives with improved bioactivity?

Q. Advanced Research Focus

- Docking Studies : Use software like AutoDock to predict binding affinities to GABA-A receptors, leveraging structural data from analogs like dimdazenil (CAS 308239-86-3) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess electron transfer capabilities influenced by the 3-methyl-2-butenyl substituent .

- MD Simulations : Model solvation effects in aqueous environments to refine pharmacokinetic predictions .

What methodological frameworks are recommended for analyzing structure-activity relationships (SAR) in this compound class?

Q. Advanced Research Focus

- Quadripolar Model : Integrate theoretical (e.g., benzodiazepine receptor theory), morphological (crystallography), and technical (synthetic) poles to map SAR .

- Bibliometric Analysis : Identify trends in substituent effects (e.g., methoxy vs. methyl groups) across published analogs .

- Hypothesis Testing : Formulate SAR hypotheses using Bruyne’s epistemological framework to minimize confirmation bias .

How should researchers address reproducibility issues in synthetic protocols for imidazo-benzodiazepine-thiones?

Q. Basic Research Focus

- Detailed Reporting : Specify reaction parameters (e.g., reflux time: 10–12 hrs for Mannich base synthesis) and purification methods (e.g., column chromatography with silica gel) .

- Batch Consistency : Use randomized block designs to control variables like humidity and catalyst lot variations .

- Peer Validation : Share protocols via platforms like PubChem (e.g., InChIKey: QSWPLXYGSSHRGL-UHFFFAOYSA-N for reproducibility checks) .

What interdisciplinary approaches are emerging for studying the biological mechanisms of benzodiazepine-thione derivatives?

Q. Advanced Research Focus

- Chemoproteomics : Identify off-target interactions using activity-based probes (ABPs) tagged with fluorophores .

- Metabolomics : Track metabolic stability via LC-MS/MS in liver microsome assays .

- Neuroscience Integration : Combine electrophysiology (patch-clamp) with molecular dynamics to study GABA receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.